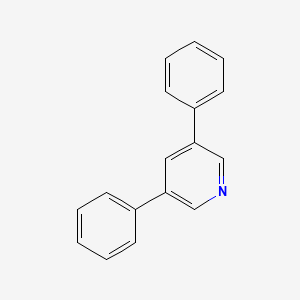

3,5-Diphenylpyridine

描述

3,5-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It is a derivative of pyridine, characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the pyridine ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .

作用机制

Mode of Action

The mode of action of 3,5-Diphenylpyridine is currently unknown due to the lack of comprehensive studies on this compound . Future research could provide insights into how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

It has been mentioned in the context of alk2 inhibitors, suggesting a potential role in these pathways .

Pharmacokinetics

Preliminary studies on similar compounds suggest that they may have favorable exposure and blood-brain barrier penetration .

Result of Action

It is known that the compound has been used in the development of ALK2 inhibitors, which are being studied for their potential in treating certain types of cancer .

生化分析

Biochemical Properties

3,5-Diphenylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in enzyme activity. This compound’s ability to interact with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these molecules, this compound can inhibit or activate their activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, this compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Diphenylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with phenyl lithium at elevated temperatures. Another method includes the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .

化学反应分析

Types of Reactions: 3,5-Diphenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like phenyl lithium and Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .

科学研究应用

3,5-Diphenylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in coordination chemistry and is studied for its potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

相似化合物的比较

- 3-Phenylpyridine

- 2,5-Diphenylpyridine

- 2-Phenylpyridine

Comparison: Compared to these similar compounds, 3,5-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure imparts distinct properties that make it valuable in various applications .

属性

IUPAC Name |

3,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238814 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-07-9 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining 3,5-diphenylpyridine?

A1: this compound can be synthesized through several methods, including:

- Suzuki-Miyaura Coupling: This method utilizes palladium catalysis to couple a dihalopyridine (typically 3,5-dibromopyridine) with phenylboronic acid or its derivatives. This approach allows for controlled and versatile synthesis with various substituents. []

- Cyclotrimerization of Phenylacetylene: [(Cp)Co(Ind)] (Cp= pentamethylcyclopentadienyl, Ind= Indenyl, (C9H7)) complex has been shown to catalyze the cyclotrimerization of phenylacetylene, yielding this compound as one of the products along with other isomers and derivatives. This reaction can be influenced by the choice of solvent, with acetonitrile favoring pyridine formation and toluene leading to 1,3,5-triphenylbenzene. []

- Maillard Reaction Pyrolysis: Interestingly, this compound can be generated as a byproduct of the Maillard reaction. Studies have shown its formation during the pyrolysis of phenylalanine and glucose mixtures, suggesting a potential pathway from food chemistry. [, ]

Q2: What is the molecular formula, weight, and available spectroscopic data for this compound?

A2: this compound has the molecular formula C17H13N and a molecular weight of 231.29 g/mol. While the provided research excerpts don't contain specific spectroscopic data, structural characterization of this compound and its derivatives has been confirmed using techniques like X-ray diffraction and NMR spectroscopy. []

Q3: How does the structure of this compound influence its energetic stability compared to its isomers?

A3: The position of the phenyl rings significantly impacts the energetic stability of diphenylpyridine isomers. Experimental and theoretical studies using differential scanning calorimetry, vapor pressure measurements, and ab initio calculations have revealed that this compound exhibits lower energetic stability in the gaseous phase compared to 2,6- and 2,5-diphenylpyridine. This difference in stability can be attributed to the varying degrees of steric hindrance and conjugation between the phenyl rings and the central pyridine ring. []

Q4: Has this compound been explored in material science applications?

A4: Yes, a derivative of this compound has been employed as a key component in constructing a rotaxane-based supramolecular assembly for molecular electronics. In this application, the this compound moiety acts as a stopper unit at the ends of a hexayne molecular wire, contributing to the stability and insulation of the wire within a macrocycle. This research highlights the potential of this compound derivatives in developing advanced materials for nanotechnology and molecular electronics. []

Q5: Are there any known biological activities or applications of this compound derivatives?

A5: Research indicates potential applications for this compound derivatives in medicinal chemistry:

- ALK2 Inhibition: Derivatives of this compound, specifically with modifications involving ether or amine-linked constrained rings, have demonstrated potent inhibition of the ALK2 enzyme. Notably, compounds like M4K2304 and M4K2306 exhibit impressive selectivity for ALK2 over ALK5, making them promising candidates for further development as potential therapeutics for diseases like diffuse intrinsic pontine glioma (DIPG). []

- DNA Recognition and Cytotoxicity: While specific details are limited in the provided abstracts, ongoing research is exploring the synthesis and evaluation of 2,5- and this compound derivatives for their potential in DNA recognition and cytotoxicity. This area of research suggests a possible application for these compounds in anticancer drug development. []

Q6: Have there been any studies investigating the environmental impact and degradation of this compound?

A6: The provided research excerpts do not contain information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound. Further research is needed to assess its potential risks and develop strategies for responsible use and disposal in line with sustainable chemistry principles.

Q7: Are there computational chemistry studies exploring the properties of this compound?

A7: Yes, computational chemistry studies have been conducted on diphenylpyridines, including this compound. These studies utilize density functional theory (DFT) calculations to investigate the geometry, frequencies, and energetics of these compounds. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)